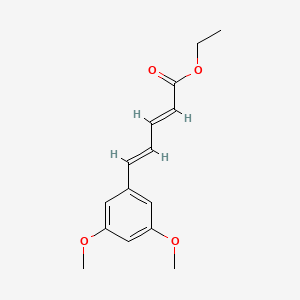![molecular formula C14H24BrNO2 B13430531 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide](/img/structure/B13430531.png)
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide is a chemical compound with significant applications in various fields, including pharmaceuticals and research. This compound is known for its unique structure, which includes a tert-butylamino group and a hydroxyethyl group attached to an ethylphenol core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide typically involves multiple steps, starting with the preparation of the core phenol structure. The tert-butylamino group is introduced through a substitution reaction, followed by the addition of the hydroxyethyl group. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to a hydrogen atom.
Substitution: The tert-butylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the phenol core.
Aplicaciones Científicas De Investigación
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new compounds.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and cellular processes.
Medicine: It serves as a precursor for developing pharmaceutical drugs, particularly those targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide involves its interaction with specific molecular targets, such as beta-adrenergic receptors. The compound binds to these receptors, leading to the activation of downstream signaling pathways that result in physiological effects. This interaction is crucial for its applications in medicine, particularly in the development of bronchodilators and other therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
Terbutaline: This compound has a similar tert-butylamino group but differs in the arrangement of hydroxyl groups on the benzene ring.
Adrenaline (Epinephrine): Although structurally different, adrenaline shares similar pharmacological properties and targets the same receptors.
Uniqueness
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with beta-adrenergic receptors makes it particularly valuable in developing therapeutic agents for respiratory and cardiovascular conditions.
Propiedades
Fórmula molecular |
C14H24BrNO2 |
|---|---|
Peso molecular |
318.25 g/mol |
Nombre IUPAC |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide |
InChI |
InChI=1S/C14H23NO2.BrH/c1-5-10-8-11(6-7-12(10)16)13(17)9-15-14(2,3)4;/h6-8,13,15-17H,5,9H2,1-4H3;1H |
Clave InChI |
OIVWHHSFMFPDNC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13430452.png)

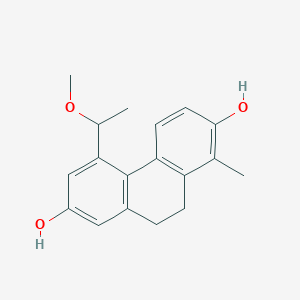
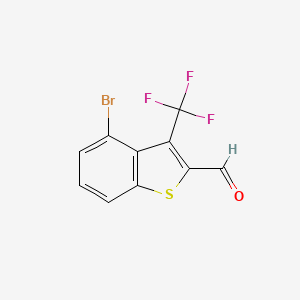
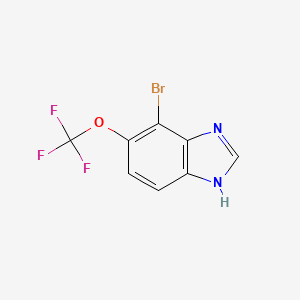
![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13430490.png)
![Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13430492.png)
![1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride](/img/structure/B13430494.png)
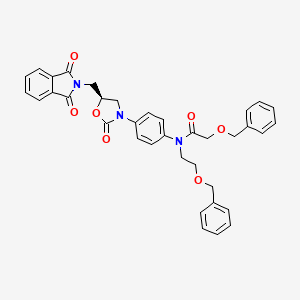
![1-Fluoro-3-[(S)-methanesulfinyl]benzene](/img/structure/B13430498.png)
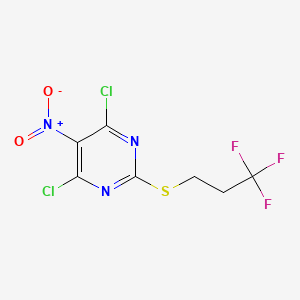
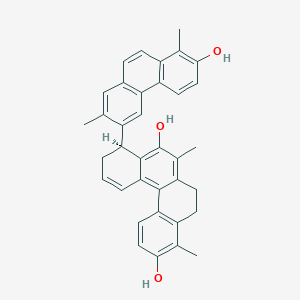
![[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13430533.png)
